molecular formula C4Cl6Hg B14721775 Mercury, bis(trichloroethenyl)- CAS No. 10507-38-7

Mercury, bis(trichloroethenyl)-

Cat. No.: B14721775
CAS No.: 10507-38-7
M. Wt: 461.3 g/mol
InChI Key: RIPLALIEIHZWKT-UHFFFAOYSA-N
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Description

Mercury, bis(trichloroethenyl)- is a chemical compound with significant interest in various scientific fields due to its unique properties and potential applications This compound consists of a mercury atom bonded to two trichloroethenyl groups, making it a part of the organomercury compounds family

Preparation Methods

The synthesis of Mercury, bis(trichloroethenyl)- typically involves the reaction of mercury salts with trichloroethylene under specific conditions. One common method includes the use of mercury(II) chloride and trichloroethylene in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and stringent safety protocols to handle the toxic nature of mercury compounds .

Chemical Reactions Analysis

Mercury, bis(trichloroethenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form mercury(II) oxide and other by-products.

    Reduction: Reduction reactions can convert it back to elemental mercury and trichloroethylene.

    Substitution: It can participate in substitution reactions where the trichloroethenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and various organic reagents for substitution reactions. .

Scientific Research Applications

Mercury, bis(trichloroethenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Mercury, bis(trichloroethenyl)- involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, disrupting their normal function. This binding can lead to oxidative stress, cellular damage, and interference with normal metabolic processes. The molecular targets include various enzymes involved in detoxification and metabolic pathways .

Comparison with Similar Compounds

Mercury, bis(trichloroethenyl)- can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share the presence of mercury, their chemical structures and reactivity differ significantly:

Properties

CAS No.

10507-38-7

Molecular Formula

C4Cl6Hg

Molecular Weight

461.3 g/mol

IUPAC Name

bis(1,2,2-trichloroethenyl)mercury

InChI

InChI=1S/2C2Cl3.Hg/c2*3-1-2(4)5;

InChI Key

RIPLALIEIHZWKT-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)[Hg]C(=C(Cl)Cl)Cl)(Cl)Cl

Origin of Product

United States

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